3,5-Dichloro-2-hydroxybenzophenone

Description

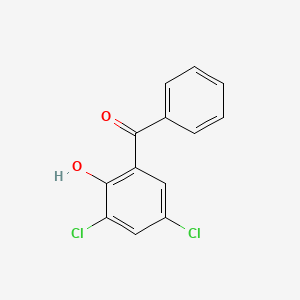

3,5-Dichloro-2-hydroxybenzophenone is a solid chemical compound with the molecular formula C₁₃H₈Cl₂O₂. chemicalbook.com Its structure is characterized by a benzophenone (B1666685) core, which is a diphenyl ketone, with the addition of a hydroxyl group at the second position and two chlorine atoms at the third and fifth positions of one of the phenyl rings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7396-92-1 chemicalbook.com |

| Molecular Formula | C₁₃H₈Cl₂O₂ chemicalbook.com |

| Molecular Weight | 267.11 g/mol chemicalbook.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | KQEKLTCGLCEOFY-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | Oc1c(Cl)cc(Cl)cc1C(=O)c2ccccc2 sigmaaldrich.com |

Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. chemicalbook.com This basic structure allows for a wide variety of derivatives to be synthesized through the substitution of different functional groups on the aryl rings. chemicalbook.com These modifications can significantly alter the chemical and physical properties of the resulting molecules, leading to a broad spectrum of applications. chemicalbook.com

Benzophenone derivatives are a ubiquitous structure in medicinal chemistry, found in both naturally occurring molecules and synthetic drugs with a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. chemicalbook.com Beyond their medicinal uses, benzophenones are also important in materials science, for example, in the development of organic light-emitting diodes (OLEDs). rsc.org The synthesis of highly substituted 2-hydroxybenzophenones is an active area of research, with methods being developed to create these compounds under mild conditions. rsc.org

The introduction of halogen atoms, such as chlorine, into the benzophenone structure, particularly in conjunction with a hydroxyl group, gives rise to halogenated hydroxybenzophenones. This subclass of compounds is of particular interest due to the unique electronic and steric properties imparted by the halogen substituents.

Research has shown that the presence and position of halogens can significantly influence the biological activity of a molecule. For instance, derivatives containing a 3,5-dichloro-2-hydroxyphenyl group have been investigated as promising scaffolds for the development of novel antimicrobial and anticancer agents. nih.govmdpi.com In one study, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated notable anticancer activity against a human pulmonary cancer cell line. nih.govmdpi.com The addition of the 3,5-dichloro substitution was found to greatly enhance the in vitro anticancer activity of the parent compound. mdpi.com

Furthermore, the specific substitution pattern of halogens is crucial. A study on the cytotoxicity of phenolic disinfection byproducts found that 3,5-dichloro-2-hydroxybenzoic acid, a compound structurally similar to the title compound, exhibited significantly higher cytotoxicity than its 3,5-dichloro-4-hydroxybenzoic acid isomer. nih.gov This highlights the importance of the relative positions of the hydroxyl and chloro groups on the phenyl ring in determining the biological impact of these molecules.

The photochemical properties of halogenated hydroxybenzophenones are also an emerging area of research. The interaction of these compounds with light can lead to the formation of reactive species, a property that is being explored for various applications. unipd.itnih.gov The study of the photochemical processes of hydroxybenzophenones in different solvents provides insights into their behavior and potential applications as photosensitizers. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEKLTCGLCEOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334975 | |

| Record name | (3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7396-92-1 | |

| Record name | (3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7396-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dichloro 2 Hydroxybenzophenone and Its Analogues

Direct Synthetic Routes to 3,5-Dichloro-2-hydroxybenzophenone

Direct synthesis of this compound can be achieved through established chemical reactions that are foundational in organic synthesis. These methods are often reliable for producing the target molecule with a good yield.

Friedel-Crafts Reaction-Based Approaches for Carbonyl Group Formation

The Friedel-Crafts acylation is a classic and widely utilized method for the formation of aryl ketones, making it a cornerstone for the synthesis of 2-hydroxybenzophenones. wikipedia.orgbyjus.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com

In the context of synthesizing this compound, a common approach involves the reaction of 2,4-dichlorophenol (B122985) with benzoyl chloride. The Lewis acid catalyst activates the benzoyl chloride, generating a highly electrophilic acylium ion. This ion then attacks the electron-rich dichlorophenol ring, leading to the formation of the desired benzophenone (B1666685) structure. The reaction is typically followed by an aqueous workup to liberate the ketone from its complex with the catalyst. wikipedia.org

A specific documented synthesis involves heating a solution of 3,5-dichloro-2-hydroxybenzoyl chloride in benzene (B151609) with aluminum chloride at 60°C for 3 to 4 hours, resulting in a yield of 60-70%. chemicalbook.com

The general mechanism for Friedel-Crafts acylation proceeds through the following steps:

Generation of an acylium ion from the reaction between the acyl halide and the Lewis acid catalyst. byjus.com

Electrophilic attack of the acylium ion on the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). wikipedia.org

Deprotonation of the arenium ion to restore aromaticity and regenerate the Lewis acid catalyst. wikipedia.org

| Reactants | Catalyst | Conditions | Product | Yield |

| 3,5-dichloro-2-hydroxybenzoyl chloride, Benzene | Aluminum chloride | 60°C, 3-4 hours | This compound | 60-70% chemicalbook.com |

| Benzene, Ethanoyl chloride | Aluminum chloride | ~60°C, 30 minutes | Phenylethanone | Not specified libretexts.org |

| Methylbenzene, Ethanoyl chloride | Aluminum chloride | Not specified | 4-methylphenylethanone | Not specified libretexts.org |

Fries Rearrangement Techniques for Hydroxyaryl Ketone Synthesis

The Fries rearrangement is another powerful tool for the synthesis of hydroxyaryl ketones. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid. wikipedia.org The regioselectivity of the reaction (ortho vs. para substitution) can often be controlled by adjusting the reaction conditions, such as temperature and solvent. wikipedia.orgbyjus.com Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product. wikipedia.org

For the synthesis of 2-hydroxybenzophenones, a phenyl ester is treated with a Lewis acid like aluminum chloride. nih.gov The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution on the phenolic ring. wikipedia.org

The general mechanism involves:

Coordination of the Lewis acid to the carbonyl oxygen of the ester. wikipedia.org

Cleavage of the ester bond to form an acylium ion and a phenoxide-Lewis acid complex. wikipedia.org

Intramolecular electrophilic attack of the acylium ion on the aromatic ring. wikipedia.org

Hydrolysis to yield the final hydroxyaryl ketone. organic-chemistry.org

| Starting Material | Catalyst | Conditions | Major Product |

| Phenyl benzoate | Aluminum chloride | High Temperature | ortho-Hydroxybenzophenone wikipedia.org |

| Phenyl benzoate | Aluminum chloride | Low Temperature | para-Hydroxybenzophenone wikipedia.org |

| Phenyl ester | Lewis Acid (e.g., AlCl₃) | Heating | o- and p-Hydroxyaryl ketone sigmaaldrich.com |

Skeletal Clipping of 3-Benzofuranones in 2-Hydroxybenzophenone (B104022) Synthesis

A more recent and innovative approach to synthesizing highly substituted 2-hydroxybenzophenones involves the skeletal clipping of 3-benzofuranones. rsc.orgrsc.orgrsc.org This transition-metal-free method proceeds through a cascade of reactions including annulation, ring clipping, and benzannulation under mild conditions. rsc.orgrsc.org This strategy is particularly advantageous for creating complex and polyfunctionalized 2-hydroxybenzophenone derivatives. rsc.org

The reaction utilizes the reactivity of the C2 methylene (B1212753) group and the C1 ether group of the benzofuran-3-one starting material. rsc.org The process is typically catalyzed by a base like potassium carbonate. researchgate.net This methodology has been shown to produce a series of highly substituted 2-hydroxybenzophenones in moderate to high yields. rsc.orgrsc.org A related approach involves the transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to afford 2-hydroxybenzophenones. nih.govbeilstein-journals.org

Synthesis of Related Halogenated Benzophenone Derivatives

The synthetic principles applied to this compound can be extended to a broader range of halogenated and substituted benzophenone derivatives. These analogues are often explored for their potential biological activities and material properties.

Grignard Reaction Applications for Trifluoroacetophenone Analogues

The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be employed in the synthesis of benzophenone analogues. cerritos.eduyoutube.comyoutube.com A Grignard reagent, an organomagnesium halide, acts as a potent nucleophile that can attack electrophilic carbonyl carbons. youtube.comyoutube.com

In the context of synthesizing trifluoroacetophenone analogues, a suitable Grignard reagent (e.g., phenylmagnesium bromide) is reacted with a trifluoroacetophenone derivative. cerritos.edu This addition reaction forms a tertiary alcohol, which can then be oxidized to the corresponding ketone. The reaction is highly sensitive to moisture and requires anhydrous conditions for success. cerritos.edu

The general steps for a Grignard synthesis of a tertiary alcohol, a precursor to some benzophenone analogues, are:

Formation of the Grignard reagent from an aryl or alkyl halide and magnesium metal in an anhydrous ether solvent. libretexts.org

Nucleophilic attack of the Grignard reagent on the carbonyl carbon of a ketone or ester. youtube.com

Protonation of the resulting alkoxide during an acidic workup to yield the alcohol. cerritos.edu

| Grignard Reagent | Electrophile | Product after Workup |

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol cerritos.edu |

| Methylmagnesium bromide | Aldehyde | Secondary alcohol youtube.com |

| Ethylmagnesium bromide | Cyclopentanone | Tertiary alcohol youtube.com |

General Approaches for Substituted Hydroxybenzophenones

A variety of methods exist for the synthesis of substituted hydroxybenzophenones, reflecting the importance of this structural motif. rsc.orgroyalsocietypublishing.org One common strategy involves the etherification of a pre-existing hydroxybenzophenone. For instance, 4-hydroxybenzophenone (B119663) can be reacted with various aryl or alkyl halides in the presence of a base like potassium carbonate to yield a series of 4-substituted benzophenone ethers. royalsocietypublishing.org

Organocatalyzed benzannulation reactions have also emerged as an eco-friendly approach to construct diverse and multifunctionalized 2-hydroxybenzophenone frameworks. rsc.org These reactions can proceed through different cycloaddition pathways, such as [3+3] or [4+2] cycloadditions, to generate a wide range of substituted products. rsc.org Furthermore, palladium-catalyzed direct C-H bond arylation of 2-hydroxybenzaldehydes with arylboronic acids provides a straightforward route to 2-hydroxybenzophenones with good functional group tolerance. researchgate.net

Emerging and Green Synthesis Approaches for Benzophenone Scaffolds

The development of synthetic methodologies for benzophenone scaffolds has increasingly focused on "green" chemistry principles, aiming to reduce environmental impact, improve energy efficiency, and enhance safety. These emerging approaches often utilize alternative energy sources and novel catalytic systems to streamline the synthesis of these important chemical structures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields compared to conventional heating methods. tandfonline.com This technique has been successfully applied to key steps in the synthesis of benzophenone derivatives.

One notable application is in the formation of ketals, a common protecting group strategy for ketones like benzophenone. In a microwave-assisted procedure, the reaction of a ketone with ethylene (B1197577) glycol in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (PTSA) can lead to complete conversion and high yields of the corresponding 1,3-dioxolane (B20135) in significantly reduced time. researchgate.netsemanticscholar.org For instance, the conversion of various substituted benzophenones to their ethylene ketals has been achieved with yields of 92–98% within three hours using microwave irradiation at 650 W. researchgate.net This is a substantial improvement over traditional methods that can require up to 40 hours of reflux. semanticscholar.org

Microwave-assisted synthesis has also proven effective for the intramolecular cyclization of benzophenone precursors to form other important heterocyclic structures like xanthones. tandfonline.comresearchgate.netsc.edu For example, 2-hydroxy-2'-methoxybenzophenone (B8678483) precursors can be cyclized to xanthones in as little as 13 minutes under microwave irradiation, a dramatic reduction from the 72 hours required with conventional heating. tandfonline.com Similarly, the synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxybenzophenone (B1218759) was optimized using microwave heating at 200 °C, achieving a yield of over 93% in 30-40 minutes. sc.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzophenone Derivatives

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ketalization of Benzophenones | Conventional Heating | 40 hours | Not specified | semanticscholar.org |

| Ketalization of Benzophenones | Microwave-Assisted | 3 hours | 92-98% | researchgate.net |

| Cyclization to Xanthones | Conventional Heating | 72 hours | 90-91% | tandfonline.com |

| Cyclization to Xanthones | Microwave-Assisted | 13 minutes | 73-83% | tandfonline.com |

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is another alternative energy source that promotes chemical reactions through acoustic cavitation. This method offers milder reaction conditions and can enhance reaction rates and yields, presenting an environmentally benign approach. researchgate.netresearchgate.netuniv.kiev.ua While direct synthesis of this compound using ultrasound is not extensively documented, the application of sonication to related transformations highlights its potential.

For example, ultrasound has been used to facilitate the synthesis of 1,5-benzothiazepines and 2-benzylidenebenzofuran-3(2H)-ones, the latter being structurally related to chalcones which are precursors for some benzophenone syntheses. researchgate.netresearchgate.net These syntheses benefit from shorter reaction times, clean conversions, and often avoid the use of toxic solvents. researchgate.netsemanticscholar.org The photopinacolization of benzophenone, a bimolecular reaction, has also been shown to have increased rates and yields when sonication is applied simultaneously with UV irradiation. researchgate.net The combination of ultrasound with other methods, such as the electro-Fenton process for the degradation of benzophenone-3, demonstrates its utility in accelerating chemical processes involving benzophenone structures. acs.org

Photocatalysis

Photocatalysis represents a green approach to organic synthesis by using light to drive chemical reactions, often under mild conditions. Benzophenone itself is a widely used and inexpensive photosensitizer due to its high stability and efficiency in reaching an excited triplet state. rsc.orgnih.gov This property has been exploited in various photocatalytic transformations.

In one application, benzophenone serves as a photosensitizer for the intramolecular [2+2] photochemical cycloaddition step in the synthesis of dimethyl cubane-1,4-dicarboxylate, enabling the use of lower energy light compared to traditional photochemical methods. rsc.orgnih.govchemrxiv.org More advanced strategies merge benzophenone hydrogen atom transfer (HAT) photocatalysis with other catalytic cycles. For instance, a combination of benzophenone photocatalysis, silyl (B83357) radical-induced halogen atom transfer (XAT), and nickel catalysis has been developed for cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins, demonstrating a versatile and mild protocol for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. acs.org Furthermore, conjugating benzophenone with self-assembling peptides, like diphenylalanine, has created nanostructured photocatalysts capable of efficiently catalyzing reactions such as the E→Z photoisomerization of stilbenes. nih.gov

Green Catalysts for Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for synthesizing benzophenones. However, it traditionally relies on stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), which are hazardous and generate significant waste. researchgate.net Green chemistry has driven the development of more sustainable catalytic systems.

Deep eutectic solvents (DES) have emerged as promising dual-function catalysts and green solvents. A DES formed between choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been effectively used for the Friedel-Crafts acylation of aromatic compounds with acid anhydrides under microwave irradiation, resulting in high yields and short reaction times. rsc.org This system avoids moisture-sensitive Lewis acids and volatile organic solvents. rsc.org Ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) with metal chlorides like FeCl₃, have also been employed as recyclable dual catalyst-solvents for benzophenone synthesis. researchgate.net

Solid acid catalysts and metal oxides also offer a greener alternative to traditional Lewis acids. researchgate.net Zinc oxide (ZnO), for example, has been shown to be a low-cost, eco-friendly catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net The development of these reusable and less hazardous catalysts is a significant step towards more sustainable industrial processes for producing benzophenone and its derivatives. researchgate.netbeilstein-journals.org

Table 2: Emerging Green Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Key Features | Reaction Conditions | Reference |

|---|---|---|---|

| [CholineCl][ZnCl₂]₃ (DES) | Dual catalyst and green solvent; high yields | Microwave irradiation | rsc.org |

| BmimCl–FeCl₃ (Ionic Liquid) | Dual catalyst-solvent; recyclable | Conventional heating | researchgate.net |

| Zinc Oxide (ZnO) | Low-cost, eco-friendly solid catalyst | Solvent-free, room temperature | researchgate.net |

Advanced Spectroscopic and Computational Characterization of 3,5 Dichloro 2 Hydroxybenzophenone

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In the ¹³C NMR spectrum, the carbonyl carbon is characteristically observed at a significant downfield shift, often in the range of δ 190-200 ppm. The carbons bearing the chloro and hydroxyl groups would also exhibit distinct chemical shifts due to the electronic effects of these substituents. The remaining aromatic carbons would appear in the typical aromatic region of the spectrum. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis and Intramolecular Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Dichloro-2-hydroxybenzophenone is expected to show several characteristic absorption bands. A prominent feature would be the carbonyl (C=O) stretching vibration, typically appearing in the range of 1670 to 1780 cm⁻¹. libretexts.org The exact position of this band can provide insights into the electronic environment of the carbonyl group.

A broad absorption band in the region of 3400 to 3650 cm⁻¹ would be indicative of the hydroxyl (O-H) group. libretexts.org The broadness of this peak is a key indicator of hydrogen bonding. In the case of this compound, the ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction can cause a noticeable shift in the frequencies of both the O-H and C=O stretching vibrations. capes.gov.br Studies on similar 2-hydroxybenzoyl compounds have shown that intramolecular hydrogen bonding significantly influences their IR spectra. capes.gov.brnih.gov The presence of C-Cl stretching vibrations can also be expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹. oregonstate.edu

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry is a highly sensitive and accurate method for analyzing complex mixtures and characterizing individual compounds. For this compound, with a formula of C₁₃H₈Cl₂O₂ and an exact mass of 265.9901, this technique can provide precise mass measurements. ufz.de In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 264.9829. ufz.demassbank.eumassbank.eu

Tandem mass spectrometry (MS2 or MS/MS) experiments, where the [M-H]⁻ ion is isolated and fragmented, are crucial for structural elucidation. The fragmentation pattern provides a fingerprint of the molecule. Data from MassBank records for this compound at different collision energies (40 V, 90 V, and 100 V) reveal characteristic fragment ions. ufz.demassbank.eumassbank.eu The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 1: LC-ESI-QTOF MS2 Data for this compound

| Precursor Ion (m/z) | Collision Energy (V) | Fragment Ions (m/z) |

| 264.9829 | 40 | 229.987, 195.013, 161.039, 126.008, 88.989 |

| 264.9829 | 90 | 229.987, 195.013, 161.039, 126.008, 88.989, 77.039, 51.023 |

| 264.9829 | 100 | 229.987, 195.013, 161.039, 126.008, 88.989, 77.039, 51.023 |

Data sourced from MassBank records MSBNK-BAFG-CSL23111010704, MSBNK-BAFG-CSL23111010696, and MSBNK-BAFG-CSL23111010703. ufz.demassbank.eumassbank.eu

High-Resolution Electron Impact Mass Spectrometry (HREI-MS) is another powerful technique for determining the precise molecular weight and elemental formula of a compound. While specific HREI-MS data for this compound was not found in the search results, this method would complement ESI data by providing high-resolution mass measurements of the molecular ion and its fragments, further confirming the elemental composition. For the related compound 3,5-Dichloro-2-hydroxyacetophenone, the NIST WebBook provides its electron ionization mass spectrum, showcasing characteristic fragmentation patterns for a similar structural motif. nist.gov

UV-Visible Spectroscopy in Photochemical Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds that absorb ultraviolet and visible light, such as benzophenones. These compounds are known for their use as UV filters and photostabilizers. researchgate.net The UV spectrum of this compound is expected to show strong absorption bands in the UVA and UVB regions.

The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the benzophenone (B1666685) core. mdpi.com For instance, the parent 2-hydroxybenzophenone (B104022) exhibits absorption maxima that can be affected by the solvent environment. collectionscanada.gc.ca The presence of the dichloro and hydroxyl groups in this compound will influence its absorption properties. Photochemical studies using UV-Visible spectroscopy can be employed to investigate the photostability of the compound and its potential to undergo photoreactions, which is relevant for applications where it is exposed to sunlight. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for elucidating the molecular properties and reactivity of compounds like this compound. Through quantum mechanical calculations, it is possible to model its electronic structure, predict reactivity, and simulate interactions with biological targets, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can accurately predict geometric parameters, spectroscopic properties, and various reactivity descriptors. researchgate.net

For benzophenone derivatives, DFT calculations are instrumental in understanding the influence of substituents on the molecule's electronic properties. researchgate.net Studies on related 2-hydroxybenzophenones demonstrate that methods like B3LYP with a 6-31G(d,p) basis set can accurately determine optimized molecular geometries, including bond lengths and angles. nih.gov An intramolecular hydrogen bond between the hydroxyl group (O-H) and the carbonyl group (C=O) is a key structural feature of this class of compounds, which is well-described by DFT. nih.govresearchgate.net

The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electrophilic and nucleophilic regions of the molecule. For a typical 2-hydroxybenzophenone structure, the MEP map would show a negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites prone to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site. nih.gov This charge distribution is crucial for predicting intermolecular interactions.

Quantum chemical parameters derived from DFT calculations, such as Mulliken atomic charges, quantify the charge distribution at an atomic level and help in understanding the molecule's reactivity. researchgate.net These computational approaches can also be used to calculate oxidation potentials and other properties to rationalize experimental outcomes and reaction mechanisms. escholarship.org

Table 1: Representative Geometric Parameters for a 2-Hydroxybenzophenone Scaffold (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | ~1.25 | C-C-C (Aromatic) | ~120 |

| C-OH | ~1.36 | C-CO-C | ~119 |

| O-H | ~0.97 | C-C-OH | ~121 |

| C-Cl | ~1.74 |

Note: These are typical values for the benzophenone scaffold; precise values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.comlibretexts.org

In the study of substituted benzophenones, FMO analysis provides critical insights. A key finding from combined electrochemical and computational studies is the linear relationship between the experimentally measured reduction potentials of various benzophenones and their DFT-calculated LUMO energies. researchgate.net This demonstrates that the LUMO energy is a powerful predictor of the molecule's reducibility.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a typical hydroxybenzophenone derivative, the HOMO is often localized on the hydroxyl-substituted phenyl ring, while the LUMO may be distributed across the benzoyl group. nih.gov This distribution pinpoints the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Parameters for a Substituted Hydroxybenzophenone

| Parameter | Energy (eV) |

| HOMO Energy | -6.275 |

| LUMO Energy | -1.880 |

| HOMO-LUMO Gap (ΔE) | 4.395 |

Source: Data based on a computational study of (2-Hydroxy-5-methylphenyl) phenyl methanone. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery and for understanding the mechanisms of toxicity. The simulation calculates a binding affinity or score, which estimates the strength of the ligand-receptor interaction.

While specific docking studies for this compound are not widely published, research on closely related analogues provides significant insights. For instance, a study on 3,5-dichloro-2-hydroxybenzoic acid, an analogue of the title compound, used molecular docking to investigate its interaction with the enzyme Cu/Zn-superoxide dismutase (Cu/Zn-SOD). nih.gov The simulations revealed that the binding was primarily driven by van der Waals forces and hydrogen bond interactions. nih.gov This type of analysis helps to explain, at a molecular level, the biological activity and isomer-specific toxicity observed for certain phenolic compounds. nih.gov

The general procedure involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein target. The docking algorithm then samples a large number of possible binding poses and scores them based on a force field. The resulting complexes show the key amino acid residues in the protein's binding pocket that interact with the ligand, providing a basis for designing more potent or selective molecules. researchgate.net Derivatives containing the 3,5-dichloro-2-hydroxyphenyl moiety have been identified as promising scaffolds for developing novel antimicrobial and anticancer agents, underscoring the importance of their ligand-target interactions. nih.govmdpi.com

Table 3: Example of Molecular Docking Results for a Dichlorinated Phenolic Compound with Cu/Zn-SOD

| Parameter | Value/Description |

| Target Protein | Cu/Zn-superoxide dismutase (Cu/Zn-SOD) |

| Ligand | 3,5-dichloro-2-hydroxybenzoic acid |

| Binding Energy | Favorable (specific values depend on software) |

| Primary Interactions | Van der Waals forces, Hydrogen bonding |

| Key Interacting Residues | (Illustrative) Gly, Ala, Ser, Arg |

Source: Based on findings from a molecular docking simulation of a close analogue. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov A simple form of QSPR is the linear relationship established between the LUMO energies and reduction potentials of substituted benzophenones. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a more advanced three-dimensional QSAR (3D-QSAR) technique. It generates a predictive model by relating the biological activity of a series of compounds to their 3D steric and electrostatic properties. nih.govkoreascience.kr To perform a CoMFA study, a set of molecules with known activities are structurally aligned. The steric and electrostatic interaction fields are then calculated around each molecule on a grid. Using statistical methods like Partial Least Squares (PLS), a relationship is derived between these field values and the activities.

The results of a CoMFA model are often visualized as 3D contour maps.

Steric Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours highlight areas where positive charges are favorable, and red contours show where negative charges enhance activity.

These maps provide a powerful visual guide for designing new compounds with improved properties. A reliable CoMFA model is characterized by strong statistical parameters, including a high cross-validated correlation coefficient (q²) and a high non-cross-validated coefficient (r²). nih.govkoreascience.kr While a specific CoMFA study on this compound is not available, this methodology could be applied to a series of benzophenone derivatives to guide the development of new agents for specific applications.

Table 4: Typical Statistical Parameters for a Predictive CoMFA Model

| Parameter | Symbol | Typical Value | Description |

| Cross-validated Coefficient | q² | > 0.5 | Indicates the internal predictive ability of the model. |

| Non-cross-validated Coefficient | r² | > 0.6 | Measures the goodness of fit of the model. |

| Standard Error of Estimate | SEE | Low value | Represents the standard deviation of the residuals. |

| Predictive r-squared | r²_pred | > 0.6 | Measures the predictive power on an external test set. |

| Optimal Number of Components | ONC | Varies | The number of latent variables used in the PLS model. |

Source: Based on general criteria for robust 3D-QSAR models. nih.govkoreascience.kr

Mechanistic Investigations of Biological Activities of 3,5 Dichloro 2 Hydroxybenzophenone

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. Enzyme inhibitors can modulate biological pathways, offering therapeutic potential. The following sections detail the known inhibitory activities of 3,5-Dichloro-2-hydroxybenzophenone against several key enzyme classes.

Detailed molecular docking and crystallographic studies specifically for this compound with the enzyme classes discussed below are not extensively available in the public domain. However, insights can be drawn from studies on structurally related compounds. For instance, research on 3,5-dichloro-2-hydroxybenzoic acid, a compound with a similar dichlorinated phenolic ring, has shown that its binding to enzymes like Cu/Zn-superoxide dismutase is driven primarily by van der Waals forces and hydrogen bond interactions nih.gov. It is plausible that the 3,5-dichloro-2-hydroxyphenyl moiety of the benzophenone (B1666685) molecule engages in similar interactions, where the hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors, and the chlorinated phenyl rings can form hydrophobic and van der Waals interactions within an enzyme's active site.

The inhibitory potential of this compound has been explored against several enzyme classes, though comprehensive data remains limited for some.

Cyclooxygenase (COX) enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is elevated at sites of inflammation nih.gov. Inhibition of COX-2 is a primary target for anti-inflammatory drugs nih.gov.

Currently, specific research data detailing the inhibitory activity of this compound against COX-1 or COX-2 enzymes is not available in the reviewed scientific literature.

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce lipid mediators involved in inflammatory responses. Research into LOX inhibitors is an active area for developing anti-inflammatory therapies.

While direct studies on this compound are scarce, research on other molecular scaffolds has highlighted the importance of the dichloro-substitution pattern. For example, studies on derivatives of 2-phenylthiomethyl indole (B1671886) showed that compounds with a 3,5-dichloro substitution on the phenyl ring exhibited higher potency for inhibiting 5-LOX activity compared to other di-substituted isomers. This suggests that the 3,5-dichloro substitution pattern can be a favorable feature for the inhibition of this enzyme class, although specific inhibitory data for this compound is needed for confirmation.

Pancreatic lipase (B570770) is a critical enzyme in the digestive system, responsible for hydrolyzing dietary fats. The inhibition of this enzyme is a well-established strategy for managing obesity nih.govdrugbank.com. Polyphenolic compounds are a major class of natural product-based pancreatic lipase inhibitors nih.govnih.gov.

As a polyphenolic structure, this compound falls into a chemical class known to contain pancreatic lipase inhibitors. The general mechanism involves the binding of polyphenols to the enzyme, often through hydrogen bonds and hydrophobic interactions, which occludes the active site nih.gov. However, specific experimental studies quantifying the inhibitory effect (e.g., IC₅₀ value) of this compound on pancreatic lipase have not been identified in the reviewed literature.

Table 1: Pancreatic Lipase Inhibition Data

| Compound | IC₅₀ Value | Source |

| This compound | Data not available | N/A |

A data table is provided as requested by the format, but no specific data for the target compound could be located in the searched literature.

Catechol 2,3-dioxygenase is an enzyme, typically found in bacteria, that plays a role in the degradation of aromatic compounds. It contains an iron atom at its active site which is crucial for its catalytic function researchgate.netscielo.br.

There are no specific studies reporting the inhibition of catechol 2,3-dioxygenase by this compound. However, research on simpler chlorinated compounds has shown inhibitory activity. For example, 3-chlorocatechol (B1204754) is a potent noncompetitive or mixed-type inhibitor of the enzyme researchgate.netnih.gov. The proposed mechanism of inhibition for these related molecules involves the removal of the essential iron ion from the active site, a process known as chelation researchgate.netnih.gov. Given its structure, it is conceivable that this compound could also interact with the enzyme's iron cofactor, but experimental verification is required.

Table 2: Catechol 2,3-Dioxygenase Inhibition Data

| Compound | Inhibition Constant (Kᵢ) | Mechanism | Source |

| This compound | Data not available | Data not available | N/A |

| 3-Chlorocatechol | 0.14 µM | Noncompetitive/Mixed | researchgate.netnih.gov |

| 4-Chlorocatechol | 50 µM | Noncompetitive/Mixed | researchgate.net |

Inhibition of Specific Enzyme Classes:

DNA Topoisomerase II (Topo II) and Casein Kinase II (CKII)

DNA topoisomerase II (Topo II) is a critical enzyme in cellular processes, regulating DNA topology during replication, transcription, and chromosome segregation. Its activity is essential for cell proliferation, making it a significant target for various therapeutic agents. Casein Kinase II (CKII), a protein serine/threonine kinase, has been shown to interact with and phosphorylate Topo II. This phosphorylation can modulate Topo II activity and its response to inhibitors.

Research has demonstrated that Topo II and CKII can form a stable and catalytically active molecular complex. nih.govnih.gov The formation of this complex, which is facilitated by the beta subunit of CKII, can occur after Topo II is phosphorylated by the kinase. nih.gov Both enzymes retain their individual catalytic activities within this complex. nih.gov The interaction between these two proteins is influenced by naturally occurring polyamines and polyanionic compounds. nih.gov

The phosphorylation of Topo II by CKII has been found to decrease the inhibitory effect of certain anticancer drugs that act as catalytic inhibitors of Topo II, such as ICRF-193. nih.gov This suggests that the phosphorylation state of Topo II can influence the efficacy of Topo II-targeting therapies. While the precise impact of this compound on the Topo II-CKII complex has not been specifically detailed in available research, the known interaction between these two enzymes provides a potential avenue for the compound's biological effects, should it be found to modulate this interaction.

Antimicrobial and Antifungal Mechanisms

The benzophenone scaffold is a common feature in a variety of natural and synthetic compounds exhibiting a broad range of biological activities, including antimicrobial and antifungal effects. nih.govrsc.org

Modes of Action against Bacterial Pathogens

While direct studies on the antimicrobial mode of action of this compound are limited, research on related compounds provides valuable insights. Derivatives containing the 3,5-dichloro-2-hydroxyphenyl moiety have demonstrated structure-dependent antimicrobial activity, particularly against Gram-positive pathogens. nih.gov For instance, certain 5-oxopyrrolidine derivatives bearing this substituent have shown promising activity against strains of Staphylococcus aureus. nih.gov

A plausible mechanism of action for benzophenone derivatives involves the disruption of the bacterial cell wall. nih.gov This can lead to increased permeability of the cell membrane and ultimately, cell death. The presence of hydroxyl and halogen substituents on the benzophenone structure is often crucial for its antimicrobial efficacy.

Antifungal Efficacy and Molecular Pathways

Derivatives of this compound have also been investigated for their antifungal properties. A hydrazone derivative incorporating the 3,5-dichloro-2-hydroxyphenyl group has shown notable activity against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus strains. nih.gov

A primary target for many antifungal agents is the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. drugbank.comnih.gov Azole antifungals, for example, function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key step in ergosterol production. nih.govresearchgate.net While the specific molecular target of this compound in fungi has not been definitively identified, interference with ergosterol synthesis or other critical pathways like chitin (B13524) synthesis or mitochondrial function remain potential mechanisms of its antifungal action. nih.govnih.govmdpi.com

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds are well-documented, and benzophenone derivatives are no exception. These properties are generally attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Radical Scavenging Properties and Redox Activity

Cellular Antioxidant Defense Pathways

In addition to direct radical scavenging, compounds can exert antioxidant effects by modulating endogenous antioxidant defense pathways. A crucial pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes. frontiersin.orgnih.gov

Studies on a structurally related compound, 3,5-dichloro-2-hydroxybenzoic acid, have shown that it can induce a dose-dependent increase in intracellular superoxide (B77818) dismutase (SOD) activity. nih.gov SOD is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The interaction with and modulation of SOD activity may represent a key aspect of the biological effects of such halogenated phenolic compounds. nih.gov While direct evidence is lacking for this compound, its structural similarity suggests that it might also influence cellular antioxidant defense mechanisms, potentially through the Nrf2 pathway or by directly interacting with antioxidant enzymes like SOD. nih.govmdpi.com

Anticancer Mechanisms of Action

The potential of this compound as an anticancer agent is being explored through its impact on fundamental cellular processes that are hallmarks of cancer. Research is beginning to shed light on its ability to interfere with the uncontrolled cell division characteristic of tumors, to trigger their self-destruction, and to disrupt the communication networks that fuel their growth and survival.

Cell Cycle Regulation and Arrest Induction

The regulation of the cell cycle is a critical process that ensures the fidelity of cell division. In cancer, this regulation is often compromised, leading to unchecked proliferation. The ability of a compound to halt the cell cycle in cancer cells is a key indicator of its therapeutic potential. While the broader extract from Daldinia eschscholtzii has been noted for its potential to inhibit cancer development by affecting the cell cycle, specific studies detailing the role of this compound in this process are still needed to fully understand its impact. researchgate.net The progression of cancer is often linked to the dysregulation of cyclin-dependent kinases (CDKs), which are pivotal in orchestrating the phases of the cell cycle. Future research will likely focus on whether this compound can specifically target these kinases to induce cell cycle arrest.

Apoptosis Induction and Related Signaling Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells frequently develop mechanisms to evade apoptosis, contributing to their survival and the growth of tumors. A crucial aspect of anticancer drug discovery is the identification of compounds that can re-initiate this process in malignant cells. The extract containing this compound has been suggested to have a role in inhibiting processes that prevent apoptosis. researchgate.net The detailed molecular mechanisms, such as the activation of caspases or the modulation of the Bcl-2 family of proteins by this specific compound, remain a key area for future investigation.

Modulation of Cellular Signaling Pathways and Cascade Inhibition

The survival and proliferation of cancer cells are heavily dependent on a complex network of intracellular signaling pathways. The ability of this compound to interfere with these pathways is a central focus of its mechanistic investigation.

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is hyperactivated in many cancers. At present, there is no direct evidence from published studies specifically linking this compound to the modulation of the PI3K/AKT pathway. Elucidating whether this compound can inhibit key components of this pathway, such as the phosphorylation of AKT, will be a significant step in understanding its anticancer potential.

The NF-κB signaling pathway plays a crucial role in inflammation and immunity, and its aberrant activation is a hallmark of many cancers, where it promotes cell proliferation, survival, and metastasis. Currently, specific data on the effect of this compound on the NF-κB pathway is not available in the scientific literature. Investigating its potential to inhibit NF-κB activation or the translocation of NF-κB subunits to the nucleus would provide valuable insights into its mode of action.

The AMPK pathway acts as a cellular energy sensor and, when activated, can halt cell growth and proliferation, making it a target for cancer therapy. There are currently no studies that specifically report on the interaction between this compound and the AMPK pathway. Determining whether this compound can activate AMPK, and through what upstream mechanisms, will be an important avenue for future research into its metabolic impact on cancer cells.

Interaction with DNA and Microtubules

There is currently no specific scientific literature available that details the direct interaction of this compound with DNA or microtubules. Such interactions are important mechanisms for many anticancer drugs. DNA intercalating agents or microtubule-targeting agents can disrupt cell division and induce apoptosis. Molecular docking simulations have been used to study the interaction of related compounds, such as 3,5-dichloro-2-hydroxybenzoic acid, with proteins like Cu/Zn-superoxide dismutase, indicating that hydrogen bonding and van der Waals forces are significant in these interactions. nih.gov However, similar studies involving this compound and its potential binding to DNA or tubulin have not been reported.

Modulation of Endoplasmic Reticulum Activity

The endoplasmic reticulum (ER) plays a critical role in protein folding and cellular stress responses. dovepress.com The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which can trigger cell death. dovepress.commdpi.com Chemical chaperones that can alleviate ER stress are being investigated as potential therapeutic agents for various diseases. dovepress.comnih.gov

There are no direct studies demonstrating that this compound modulates endoplasmic reticulum activity. Research on other compounds has shown that ER stress can be a target for therapeutic intervention. For example, salubrinal (B1681411) is a known inhibitor of ER stress, and various synthetic compounds are being screened for similar activities. dovepress.com While some benzamide (B126) derivatives have shown potential in protecting against ER stress-induced cell death, specific investigations into this compound's role in this pathway are absent from the scientific literature. dovepress.com

Environmental Fate and Transformation Pathways of 3,5 Dichloro 2 Hydroxybenzophenone

Photodegradation Mechanisms in Aquatic Environments

In surface waters, the fate of 3,5-Dichloro-2-hydroxybenzophenone is significantly influenced by sunlight-induced photochemical reactions. These processes can be categorized into direct and indirect photolysis, leading to a variety of transformation products.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. Organic UV filters, including benzophenones, contain chromophore groups capable of absorbing light at wavelengths present in sunlight. The direct photolysis of the related compound benzophenone-4 (BP-4) is believed to proceed via the homolytic breaking of the O-H bond of the phenolic group, resulting in the formation of a phenoxy radical unito.it. A similar mechanism can be postulated for this compound.

Table 1: Comparative Photolysis Data for Related Benzophenone (B1666685) Compounds

| Compound | Quantum Yield (Φ) | Predominant Pathway | Reference |

|---|---|---|---|

| Benzophenone-4 | (3.2±0.6)⋅10⁻⁵ | Direct Photolysis | unito.it |

Note: This table presents data for related compounds to provide context due to the lack of specific data for this compound.

Indirect photodegradation involves the transformation of a compound by reactive species generated by other light-absorbing substances in the water, known as photosensitizers researchgate.net. Key reactive species in aquatic environments include hydroxyl radicals (•OH) and the excited triplet states of chromophoric dissolved organic matter (³DOM*) researchgate.netmdpi.com.

Hydroxyl radicals are highly reactive and can degrade a wide range of organic pollutants nih.gov. The reaction rate constants of benzophenones with •OH are typically high, on the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹ unito.it. Chromophoric dissolved organic matter (CDOM), a significant component of natural waters, can absorb sunlight and form excited triplet states (³DOM) mdpi.com. These excited states can then transfer energy to other molecules, including oxygen (forming singlet oxygen, ¹O₂) or directly to the pollutant, leading to its degradation mdpi.comnih.gov. The reaction with ³DOM is a primary photodegradation pathway for many organic micropollutants mdpi.com. The presence of DOM can, however, also have an inhibitory effect through light shielding and scavenging of reactive species mdpi.com.

The photodegradation of benzophenones can lead to the formation of various transformation products. For benzophenone itself, exposure to sunlight can result in the formation of hydroxylated derivatives such as 3-hydroxybenzophenone and 4-hydroxybenzophenone (B119663), a process that is thought to involve photochemically generated hydroxyl radicals researchgate.net. The photodegradation of 2,4,6-trichlorophenol, a related chlorinated phenolic compound, has been shown to produce intermediates such as 2,6-dichloro-1,4-benzoquinone and 3,5-dichloro-2-hydroxy-1,4-benzoquinone scispace.com.

Based on these analogous transformations, the phototransformation of this compound may involve hydroxylation of the benzoyl ring or cleavage of the carbonyl bridge, leading to chlorinated benzoic acids and phenols. Further degradation could lead to the formation of smaller, more oxidized by-products.

Table 2: Potential Phototransformation Products of this compound

| Potential Product | Formation Pathway |

|---|---|

| Dichlorinated dihydroxybenzophenones | Hydroxylation |

| 3,5-Dichlorosalicylic acid | Carbonyl bridge cleavage |

| 2,4-Dichlorophenol (B122985) | Carbonyl bridge cleavage |

Note: This table is based on hypothesized pathways from related compounds and requires experimental verification for this compound.

Biodegradation Processes

Microbial degradation is a crucial process in the environmental attenuation of organic pollutants. The presence of chlorine atoms on the aromatic rings of this compound influences its susceptibility to microbial attack.

The biodegradation of chlorinated phenols often proceeds through an initial hydroxylation step to form a chlorocatechol, followed by ring cleavage d-nb.infonih.govnih.gov. For instance, the bacterial degradation of 2,4-dichlorophenol (2,4-DCP) can be initiated by a hydroxylase to form 3,5-dichlorocatechol d-nb.infonih.govresearchgate.net. This intermediate is then subject to ring cleavage by a dioxygenase enzyme, leading to the formation of linear metabolites that can enter central metabolic pathways d-nb.infonih.gov.

Several bacterial genera, such as Pseudomonas, Sphingomonas, and Rhodococcus, are known to degrade chlorinated aromatic compounds nih.govvu.nlmdpi.com. For example, Pseudomonas putida has been shown to mineralize 3-chlorocatechol (B1204754) nih.gov. While specific microorganisms capable of degrading this compound have not been identified in the reviewed literature, it is plausible that similar enzymatic machinery found in chlorophenol-degrading bacteria could be involved in its breakdown. The degradation of the related compound benzophenone-3 has been shown to occur under both oxic and anoxic conditions, with anaerobic biodegradation being a more favorable pathway nih.gov. The primary transformation product of benzophenone-3 biodegradation is 2,4-dihydroxybenzophenone, formed through O-demethylation nih.gov.

The degradation of another chlorinated compound, 3,5,6-trichloro-2-pyridinol (a metabolite of the insecticide chlorpyrifos), has been demonstrated by the fungal strain Cladosporium cladosporioides nih.govplos.orgresearchgate.net. This highlights that fungi may also play a role in the biodegradation of complex chlorinated organic molecules.

Biofilms are communities of microorganisms attached to surfaces and encased in a self-produced matrix of extracellular polymeric substances. These structures can play a significant role in the biodegradation of environmental pollutants researchgate.net. The biofilm matrix can concentrate pollutants from the surrounding water, making them more accessible to the embedded microorganisms. This can enhance the degradation of compounds that are present at low concentrations in the bulk water phase nih.gov.

While direct studies on the role of biofilms in the degradation of this compound are lacking, research on other chlorinated compounds suggests that biofilms can be effective in their removal. For example, biofilms have been studied for their role in the dechlorination of halogenated aliphatic compounds researchgate.net. However, the interaction of chlorinated compounds with biofilms can also lead to the formation of disinfection by-products in engineered systems where disinfectants like chlorine are present nih.gov. In natural environments, the complex microbial communities within biofilms may act synergistically to achieve the complete degradation of recalcitrant compounds like this compound.

Identification of Biotransformation Products and Metabolites

The biotransformation of benzophenones in the environment is a critical pathway influencing their persistence and potential ecological impact. In microbial systems, these compounds can be altered through various enzymatic reactions, leading to the formation of metabolites.

Research on benzophenone-3 (BP-3), a closely related compound, in soil aquifer treatment systems has identified several key biotransformation products. These include benzophenone-1 (BP-1), 4,4′-dihydroxybenzophenone (4DHB), 4-hydroxybenzophenone (4HB), and 2,2′-dihydroxy-4-methoxybenzophenone (DHMB) acs.orgnih.gov. The formation of these products suggests that demethylation and hydroxylation are significant biotransformation pathways.

For this compound, it is plausible that analogous microbial processes would occur. The primary routes of biotransformation could involve:

Dechlorination: The removal of one or both chlorine atoms from the aromatic ring, a common microbial process for halogenated compounds, which would reduce the compound's toxicity.

Hydroxylation: The addition of hydroxyl (-OH) groups to the benzoyl or phenolic rings, potentially increasing the compound's polarity and susceptibility to further degradation.

Ring Cleavage: More extensive degradation could lead to the breaking of the aromatic rings, ultimately resulting in smaller organic acids that can be integrated into microbial metabolic cycles.

The specific metabolites resulting from these processes would depend on the microbial communities present and the prevailing redox conditions of the environment.

Table 1: Potential Biotransformation Pathways and Products of Chlorinated Benzophenones

| Transformation Pathway | Expected Metabolite Type | Parent Compound Example | Observed Metabolites | Reference |

|---|---|---|---|---|

| Demethylation | Dihydroxybenzophenone | Benzophenone-3 (BP-3) | Benzophenone-1 (BP-1) | acs.orgnih.gov |

| Hydroxylation | Dihydroxybenzophenone | Benzophenone-3 (BP-3) | 4,4′-dihydroxybenzophenone (4DHB) | acs.orgnih.gov |

| Reductive Dechlorination | Monochloro- or non-chlorinated hydroxybenzophenone | This compound | Hypothetical | N/A |

| Oxidative Ring Cleavage | Aliphatic acids | Benzophenone-3 (BP-3) | Hypothetical | N/A |

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies highly effective in degrading recalcitrant organic pollutants like benzophenones. These processes generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic compounds.

Studies on benzophenone-4 (BP-4) have demonstrated the efficacy of AOPs such as UV/H₂O₂ and UV/TiO₂. The UV/H₂O₂ process, for instance, achieved complete removal of BP-4 and its by-products within 10 minutes of reaction time nih.gov. The degradation kinetics for BP-4 by UV/H₂O₂ and UV/TiO₂ were found to follow pseudo-first-order reactions nih.gov. Similarly, investigations into BP-3 degradation using a UV/chlorination process showed that the contribution of •OH radicals was most significant under acidic conditions, while reactive chlorine species played a larger role at neutral and basic pH values researchgate.netelsevierpure.com.

For this compound, AOPs are expected to be an effective treatment method. The degradation process would likely be initiated by •OH attacking the aromatic rings, leading to a cascade of reactions including hydroxylation, dechlorination, and eventual ring-opening, mineralizing the compound to CO₂, H₂O, and chloride ions.

Table 2: Efficacy of Advanced Oxidation Processes on Benzophenone Analogues

| AOP Method | Target Compound | Removal Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | Benzophenone-4 (BP-4) | 100% removal in 10 min | Follows pseudo-first-order kinetics (k_app = 0.48 min⁻¹) | nih.gov |

| UV/TiO₂ | Benzophenone-4 (BP-4) | 100% removal in 50 min | Follows pseudo-first-order kinetics (k_app = 0.08 min⁻¹) | nih.gov |

| UV/Chlorination | Benzophenone-3 (BP-3) | pH-dependent | •OH radicals dominate at acidic pH; reactive chlorine species dominate at neutral/basic pH | researchgate.netelsevierpure.com |

| Chlorination | Benzophenone-4 (BP-4) | 76% removal in 80 min | Forms a persistent by-product | nih.gov |

Environmental Distribution and Accumulation in Environmental Compartments

The distribution of benzophenones in the environment is widespread due to their extensive use in personal care products and the inefficiency of conventional wastewater treatment plants in removing them completely nih.gov.

Benzophenones are frequently detected in various aquatic compartments, with concentrations ranging from nanograms to micrograms per liter nih.gov. For example, BP-3 has been reported in river water at concentrations up to 2031 ng/L, in seawater at 34.3 µg/L, and in wastewater influent at 10.4 µg/L nih.gov.

The fate of this compound in aquatic systems will be influenced by its physicochemical properties, such as water solubility and its octanol-water partition coefficient (Kow). Its chlorinated structure may increase its lipophilicity compared to non-chlorinated analogues, suggesting a higher potential for sorption to suspended solids and sediments.

In sunlit surface waters, photodegradation is a significant transformation pathway. Studies on BP-3 in natural waters have shown that its photolysis is faster than in pure water, a phenomenon attributed to indirect photodegradation processes nih.gov. In freshwater, both triplet-excited dissolved organic matter (³DOM) and •OH radicals contribute to its degradation, while in seawater, ³DOM is the primary driver nih.gov. Given its structure, this compound is also expected to undergo both direct and indirect photolysis in aquatic environments. Furthermore, in environments like chlorinated seawater swimming pools, reactions with chlorine and bromine can lead to the formation of halogenated byproducts nih.gov.

Table 3: Reported Concentrations of Benzophenone Analogues in Aquatic Environments

| Compound | Aquatic System | Concentration Range | Location | Reference |

|---|---|---|---|---|

| Benzophenone-3 (BP-3) | River Water | up to 2031 ng/L | N/A | nih.gov |

| Benzophenone-3 (BP-3) | Seawater | up to 34.3 µg/L | N/A | nih.gov |

| Benzophenone-3 (BP-3) | Wastewater Influent | up to 10.4 µg/L | N/A | nih.gov |

| Benzophenone-4 (BP-4) | River Water | up to 849 ng/L | Spain | nih.gov |

| Benzophenone-4 (BP-4) | Wastewater | up to 4858 ng/L | Spain | nih.gov |

Soil Aquifer Treatment (SAT), a form of managed aquifer recharge (MAR), can be an effective barrier against contaminants like benzophenones. The removal mechanisms in these systems are a combination of sorption to soil and sediment particles and biodegradation by subsurface microbial communities nsf.gov.

Recent research on the fate of BP-3 in SAT systems highlights the crucial role of biofilms, which can act as both accumulators and biodegraders of hydrophobic compounds acs.orgnih.gov. The study monitored BP-3 and its transformation products (BP-1, 4DHB, 4HB) in water, sediments, and biofilms. It was found that amending the system with a reactive barrier of clay and compost enhanced the removal of all tested UV filters by promoting biochemical activity and biofilm development acs.orgnih.gov.

Given its chlorinated and hydrophobic nature, this compound would be expected to exhibit strong sorption to the organic carbon fraction in soil and aquifer materials. Biodegradation would likely proceed under both aerobic and anaerobic conditions, although the rates and pathways would be highly dependent on the specific redox conditions within the SAT system acs.org. The presence of chlorine atoms may make it more resistant to degradation compared to non-chlorinated benzophenones, potentially leading to longer persistence in the subsurface.

Industrial and Material Science Applications of 3,5 Dichloro 2 Hydroxybenzophenone

Role as UV Absorber and Photostabilizer

3,5-Dichloro-2-hydroxybenzophenone, a derivative of 2-hydroxybenzophenone (B104022), is utilized in various industrial applications, primarily for its ability to protect materials from degradation caused by ultraviolet (UV) radiation. This class of compounds is a staple in the formulation of light-stabilized systems for polymers and coatings. longchangchemical.comscconline.org

The primary mechanism by which 2-hydroxybenzophenone and its derivatives, such as this compound, provide photostabilization is through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This highly efficient, reversible process allows the molecule to absorb harmful UV radiation and dissipate it as harmless thermal energy.

The process can be described in the following steps:

Ground State (Enol Form) : In its normal state, the molecule exists in an "enol" tautomeric form, which is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. longchangchemical.comnih.gov

Photoexcitation : Upon absorbing a UV photon, the molecule is promoted to an electronically excited singlet state (E*). nih.gov

Proton Transfer : In this excited state, a very rapid, sub-picosecond proton transfer occurs from the phenolic hydroxyl group (the proton donor) to the carbonyl oxygen (the proton acceptor). nih.govnih.gov This creates an excited-state "keto" tautomer (K*).

Energy Dissipation : The excited keto tautomer is unstable and quickly returns to its ground state through non-radiative decay, releasing the absorbed energy as heat. nih.gov

Reverse Proton Transfer : Finally, a reverse proton transfer occurs in the ground state, regenerating the original enol form. The molecule is now ready to absorb another UV photon.

This cyclic process is exceptionally efficient and robust, allowing a single molecule of the UV absorber to dissipate the energy of thousands of photons without being consumed or degraded itself. uvabsorber.com This photostability makes it an excellent candidate for long-term protection of materials. capes.gov.br The presence of chlorine atoms on the phenyl ring can modify the absorption spectrum, potentially red-shifting the absorption peak and enhancing its effectiveness in specific UV regions. longchangchemical.com

| Step | Process | Molecular State | Description |

|---|---|---|---|

| 1 | UV Absorption | Ground State (Enol) → Excited State (Enol) | The molecule absorbs a high-energy UV photon, moving to an excited electronic state. |

| 2 | ESIPT | Excited State (Enol) → Excited State (Keto) | An ultrafast intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen. nih.gov |

| 3 | Non-Radiative Decay | Excited State (Keto) → Ground State (Keto) | The excited keto form relaxes to its ground state, dissipating the absorbed energy as heat. |

| 4 | Reverse Proton Transfer | Ground State (Keto) → Ground State (Enol) | The molecule reverts to its original, stable enol form, ready to begin another cycle. |

The effectiveness of 2-hydroxybenzophenones as photostabilizers has led to their widespread use in a variety of materials. longchangchemical.comuvabsorber.com They are incorporated into plastics, coatings, adhesives, and elastomers to prevent the detrimental effects of UV exposure, which include discoloration (yellowing), chalking, cracking, and the loss of physical properties like strength and flexibility. uvabsorber.com

UV absorbers like this compound are often used in combination with other stabilizers, such as Hindered Amine Light Stabilizers (HALS), to achieve a synergistic effect. uvabsorber.com While the benzophenone (B1666685) absorbs the damaging UV radiation, the HALS scavenge any free radicals that may still form, providing a comprehensive stabilization system. uvabsorber.com

Specific application areas include:

Polyolefins: Used to enhance the light stability of polypropylene (B1209903) and polyethylene. uvabsorber.com

Coatings: Incorporated into automotive clear coats, industrial finishes, and wood varnishes to protect both the coating and the underlying substrate.

Polyesters: Provides UV protection for cold-cured polyester (B1180765) resins. uvabsorber.com

The choice of a specific benzophenone derivative depends on factors such as its UV absorption spectrum, compatibility with the host polymer, volatility, and solubility. scconline.org

Precursor and Intermediate in Organic Synthesis

Beyond its role as a UV stabilizer, the benzophenone scaffold is a valuable building block in organic chemistry. This compound serves as a precursor and intermediate for creating more complex molecules with specific functions.

The 2-hydroxybenzophenone structure is the basis for a class of fluorophores that exhibit ESIPT-based dual emission. nih.gov By modifying the benzophenone core, for example, by adding electron-donating groups, chemists can synthesize novel materials with tunable emission colors. nih.gov These fluorophores have potential applications in sensors, imaging, and organic light-emitting devices (OLEDs). nih.gov

Furthermore, while benzophenone itself is an achiral molecule, it can crystallize in a chiral form. researchgate.netelsevierpure.com This property is of interest in the field of materials science and stereochemistry. More broadly, benzophenone derivatives are used as precursors in the synthesis of complex chiral molecules. For instance, chiral hexynones, which are valuable precursors for photosynthetic hydroporphyrins, can be synthesized using methodologies that involve benzophenone-related structures. rsc.org

The 3,5-dichloro-2-hydroxyphenyl moiety is a recognized scaffold in medicinal chemistry for the development of new therapeutic agents. Recent research has demonstrated that derivatives containing this specific chlorinated phenyl group can be synthesized and exhibit significant biological activity. nih.govnih.gov

Coordination Chemistry and Metal Complexation of 3,5 Dichloro 2 Hydroxybenzophenone

Ligand Properties and Chelation Modes

3,5-Dichloro-2-hydroxybenzophenone possesses key functional groups that enable it to coordinate with metal ions. The hydroxyl (-OH) group and the carbonyl (C=O) group are positioned in such a way that they can form a stable six-membered ring upon chelation with a metal ion. This bidentate coordination, involving the phenolic oxygen and the carbonyl oxygen, is a common feature.

In many instances, this compound is first converted into a Schiff base. Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-), typically formed by the condensation of a primary amine with an aldehyde or ketone. jmchemsci.comimpactfactor.org Schiff bases derived from this compound (or its aldehyde precursor, 3,5-dichlorosalicylaldehyde) introduce an additional coordination site, the imine nitrogen. canchemtrans.caresearchgate.net This often leads to bidentate chelation through the phenolic oxygen and the imine nitrogen, which is a well-documented coordination mode. canchemtrans.caresearchgate.net The specific chelation behavior can be influenced by the nature of the amine used to form the Schiff base, the metal ion, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. canchemtrans.ca The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A common strategy for creating versatile ligands from this compound involves its precursor, 3,5-dichlorosalicylaldehyde (B181256). canchemtrans.caresearchgate.netnih.govresearchgate.net This aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. canchemtrans.caresearchgate.net For example, a Schiff base can be synthesized by reacting 3,5-dichlorosalicylaldehyde with an amine like sulfanilamide (B372717) in a methanolic solution. canchemtrans.ca

The subsequent synthesis of metal complexes is often achieved by refluxing the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or other stoichiometric ratio in a solvent like methanol (B129727). canchemtrans.caroyalliteglobal.com The solid metal complex that precipitates upon cooling can be isolated by filtration, washed, and dried. canchemtrans.ca These complexes are often colored and stable in air and moisture. canchemtrans.ca

Characterization of these Schiff base metal complexes involves a suite of analytical methods:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C-O) upon complexation. canchemtrans.caresearchgate.netroyalliteglobal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. canchemtrans.caresearchgate.netajol.info